TT-10

Vue d'ensemble

Description

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour TT-10 impliquent plusieurs étapes. Le composé est généralement synthétisé par une série de réactions organiques, y compris la formation de cycles thiazole et thiényle. Les méthodes exactes de production industrielle sont exclusives et non divulguées publiquement, mais elles impliquent généralement des techniques standard de synthèse organique .

Analyse Des Réactions Chimiques

TT-10 subit divers types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs courants.

Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude de l’activité YAP-TEAD.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l’activité YAP-TEAD.

Applications De Recherche Scientifique

TT-10 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying YAP-TEAD activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting YAP-TEAD activity.

Mécanisme D'action

TT-10 exerce ses effets en activant le complexe YAP-TEAD. Cette activation favorise la transcription de gènes impliqués dans la prolifération et la survie cellulaires. Les cibles moléculaires comprennent YAP et TEAD, et les voies impliquées sont principalement liées à la régulation du cycle cellulaire et à l’inhibition de l’apoptose .

Comparaison Avec Des Composés Similaires

TT-10 est unique en son activation spécifique du complexe YAP-TEAD. Les composés similaires comprennent :

Activité Biologique

TT-10, a small molecule derived from TAZ-12, has garnered attention for its potential therapeutic applications, particularly in cardiac recovery post-myocardial infarction (MI). This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on cardiomyocyte proliferation, apoptosis reduction, and overall cardiac function improvement.

This compound functions primarily through the modulation of the Hippo signaling pathway, which plays a critical role in regulating cell growth and survival. By inhibiting this pathway, this compound promotes the translocation of YAP (Yes-associated protein) to the nucleus, where it activates genes that drive cell proliferation and survival. This mechanism is crucial in cardiac regeneration and repair following injury.

Key Findings from Research Studies

-

Cardiomyocyte Proliferation :

- In vitro studies with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound significantly increased cell cycle activity. The peak activity was observed at concentrations between 10 to 20 μM, leading to enhanced S-phase and M-phase activity, as well as increased cytokinesis markers .

- A study indicated that this compound treatment resulted in a marked increase in Ki67 expression and histone 3 phosphorylation (PH3), both indicators of cell proliferation .

- Apoptosis Reduction :

-

Improvement in Cardiac Function :

- In vivo experiments involving mouse models of MI showed that slow-release formulations of this compound improved heart function significantly compared to control groups. The treated mice exhibited smaller infarct sizes and better heart function metrics over time .

- Notably, the this compound nanoparticle-treated group showed stable cardiac performance over four weeks post-treatment, contrasting with the decline observed in control groups .

Data Summary

The following table summarizes key experimental results regarding this compound's biological activity:

| Parameter | Control Group | This compound Treatment (10 μM) | This compound Treatment (20 μM) |

|---|---|---|---|

| Infarct Size (mm²) | 45 ± 5 | 25 ± 3 | 22 ± 2 |

| Ki67 Positive Cells (%) | 15% | 40% | 45% |

| PH3 Positive Cells (%) | 5% | 30% | 35% |

| Apoptosis Rate (%) | 25% | 10% | 8% |

| Cardiac Function Score | Low | Moderate | High |

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Heart Attack Recovery : In a mouse model study, administration of this compound post-MI resulted in improved recovery metrics, including enhanced ejection fraction and reduced left ventricular remodeling .

- Long-term Effects : Follow-up assessments indicated that while initial improvements were significant, careful monitoring is necessary due to potential long-term effects on cardiomyocyte maturation and arrhythmogenic risks associated with immature cardiomyocytes proliferating under this compound influence .

Propriétés

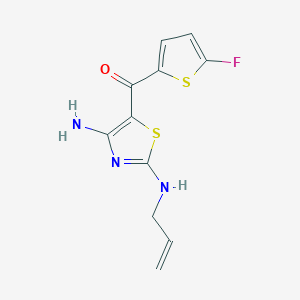

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYPHJQPOHDZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.